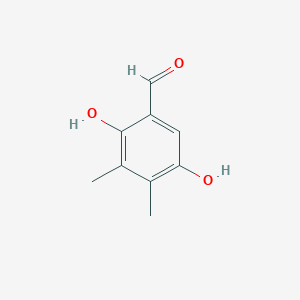

2,5-Dihydroxy-3,4-dimethyl-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dihydroxy-3,4-dimethyl-benzaldehyde is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that phenolic compounds, including derivatives of benzaldehyde like 2,5-dihydroxy-3,4-dimethyl-benzaldehyde, exhibit significant antimicrobial properties. A study evaluated the antibacterial activities of various benzaldehydes against pathogens such as Escherichia coli and Campylobacter jejuni, showing promising results for compounds with similar structures . The hydroxyl groups present in this compound are believed to enhance its bactericidal activity.

Potential in Drug Development

The compound's structural features suggest potential applications in drug design. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacological studies aimed at developing new therapeutic agents. The presence of hydroxyl groups can facilitate hydrogen bonding with biological macromolecules, enhancing bioactivity.

Materials Science Applications

Liquid Crystals

this compound serves as an important intermediate in the synthesis of liquid crystal compounds. Liquid crystals are widely used in display technologies and other electronic applications. The compound's ability to form mesogenic phases is critical in the development of advanced materials with tailored optical properties .

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments due to its chromophoric properties. Its derivatives can impart color to various substrates and are used in textiles and coatings. The synthesis of such dye intermediates often involves modifications of the benzaldehyde structure to enhance color stability and intensity.

Agricultural Chemistry Applications

Pesticidal Properties

Research indicates that benzaldehyde derivatives possess acaricidal activities against pests such as Dermatophagoides species and Haemaphysalis longicornis. The efficacy of this compound as a potential pesticide is supported by studies showing its effectiveness compared to conventional pesticides like DEET . This suggests that further exploration into its use as an eco-friendly pesticide could be beneficial.

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Route 1: Three-Step Process via Bromination, Grignard Reaction, and Demethylation

This method involves three sequential reactions starting from terephthaldehyde’s ether (2,5-dimethoxybenzaldehyde) :

-

Bromination Reaction

-

Reagents : N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).

-

Conditions : Room temperature, 1–3 hours.

-

Product : 2,5-dimethoxybromobenzene.

-

Molar Ratios : NBS to starting material = 0.8–1:1; DMF to starting material = 10–15:1.

-

-

Grignard Reaction

-

Reagents : Magnesium powder in tetrahydrofuran (THF), followed by DMF.

-

Conditions : Reflux at 55–60°C for 3 hours, then quenching with aqueous HCl.

-

Product : 2,5-dimethoxybenzaldehyde.

-

Molar Ratios : Mg to bromobenzene = 1.1–1.5:1; DMF to bromobenzene = 2–2.2:1.

-

-

Demethylation Reaction

-

Reagents : Anhydrous AlCl₃ in dichloroethane.

-

Conditions : 65°C for 3 hours, followed by hydrolysis and purification.

-

Product : 2,5-Dihydroxy-3,4-dimethyl-benzaldehyde.

-

Molar Ratios : AlCl₃ to dimethoxybenzaldehyde = 2–2.2:1; dichloroethane to substrate = 7–10:1.

-

| Step | Key Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | NBS, DMF | Room temperature, 1–3 hours | 2,5-Dimethoxybromobenzene |

| Grignard Reaction | Mg, THF, DMF | Reflux at 55–60°C, 3 hours | 2,5-Dimethoxybenzaldehyde |

| Demethylation | AlCl₃, dichloroethane | 65°C for 3 hours, hydrolysis | This compound |

Source : Patent CN110330417A .

Route 2: Formylation via Grignard Reagents

A second approach involves formylation of 4-bromo-o-xylene using Grignard reactions :

-

Grignard Formation

-

Reagents : Magnesium turnings, iodine (initiator), THF.

-

Conditions : 50–70°C, gradual addition of substrate.

-

-

Formylation

-

Reagents : DMF, THF.

-

Conditions : Cooling to -5°C, followed by quenching with aqueous HCl.

-

While this method targets 3,4-dimethylbenzaldehyde, it highlights the use of DMF as an electrophile in Grignard reactions, a strategy applicable to similar aromatic aldehyde syntheses.

Grignard Reaction Dynamics

The Grignard reaction involves the formation of a carbanion intermediate, which reacts with DMF to form the aldehyde. The sequence includes:

-

Initiation : Iodine or methyl iodide initiates Mg insertion into the carbon-bromine bond.

-

Growth : Stepwise addition of substrate under reflux ensures complete reaction.

-

Quenching : DMF reacts with the Grignard reagent to form an iminium intermediate, which hydrolyzes to the aldehyde .

Demethylation with AlCl₃

The demethylation step involves AlCl₃ as a Lewis acid catalyst, facilitating the cleavage of methoxy groups:

Ar-OCH3+AlCl3→Ar-OH+CH3Cl+AlOCl2

This reaction is highly selective and occurs under mild conditions (65°C), avoiding side reactions .

Optimal Conditions for Demethylation

-

Solvent : Dichloroethane (or chloroform/methylene chloride).

-

AlCl₃ to Substrate Ratio : 2–2.2:1 (molar).

-

Time/Temperature : 3 hours at 65°C.

Yields and Purity

-

Final Yield : 24 g (from 43.5 g starting material) after demethylation .

-

Purity : Achieved via recrystallization and activated carbon decolorization.

Structural and Physical Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Registry Number | 34883-14-2 |

| SMILES | CC1=C(C=C(C(=C1C)OC)C=O)OC |

Eigenschaften

Molekularformel |

C9H10O3 |

|---|---|

Molekulargewicht |

166.17 g/mol |

IUPAC-Name |

2,5-dihydroxy-3,4-dimethylbenzaldehyde |

InChI |

InChI=1S/C9H10O3/c1-5-6(2)9(12)7(4-10)3-8(5)11/h3-4,11-12H,1-2H3 |

InChI-Schlüssel |

BELKEMFNMFUBLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C(=C1C)O)C=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.